3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
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Overview
Description
3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperazine derivatives, have been reported to exhibit a wide range of biological activities, including antiviral , antipsychotic , antimicrobial , and anti-HIV-1 activities.
Mode of Action
Based on the activities of similar compounds, it can be inferred that the compound may interact with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been reported to affect various biological pathways, suggesting that this compound may also interact with multiple pathways .
Pharmacokinetics
Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .
Result of Action
Similar compounds have been reported to exhibit various biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It is known that environmental factors can significantly influence the action of many compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine involves multiple steps, including the formation of the pyridazine core, the introduction of the piperazine moiety, and the attachment of the pyrazole ring. Common synthetic routes include:
Cyclization Reactions: Formation of the pyridazine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the piperazine moiety via nucleophilic substitution reactions.
Coupling Reactions: Attachment of the pyrazole ring through coupling reactions using suitable reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure and biological activity.
Pharmaceuticals: Investigation of its pharmacokinetic properties and therapeutic potential.
Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These compounds share a similar pyrazine ring and exhibit various biological activities.
Piperazine Derivatives: Compounds with piperazine moieties are known for their pharmacological properties.
Uniqueness
3-[4-(4-butoxybenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine is unique due to its combination of a pyridazine ring, a piperazine moiety, and a pyrazole ring, which may confer distinct biological and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
3-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32N6O3S/c1-5-6-17-33-21-7-9-22(10-8-21)34(31,32)29-15-13-28(14-16-29)23-11-12-24(26-25-23)30-20(4)18(2)19(3)27-30/h7-12H,5-6,13-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CESWVPLEWGVMLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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